2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, which is noted for its biological significance and potential therapeutic applications. This compound is characterized by its fused bicyclic structure, which contributes to its unique chemical properties and biological activities. It has garnered attention in medicinal chemistry due to its role as a scaffold in drug discovery and development.
The compound can be synthesized through various chemical reactions, primarily involving the condensation of 2-aminopyridines with aldehydes or other substrates. Its derivatives have been studied for their cytotoxic properties and potential as anticancer agents, particularly in targeting cyclin-dependent kinases (CDKs) .
2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is classified as a bicyclic heterocyclic amine. It falls under the category of nitrogen-containing compounds, which are often investigated for their pharmacological properties. The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry.
The synthesis of 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride typically involves several synthetic routes. Key methods include:
Recent advancements emphasize metal-free synthesis protocols that minimize environmental impact while maintaining high yields. For example, the Groebke–Blackburn–Bienaymé reaction is a notable method that combines 2-aminopyridine with isonitriles and aldehydes under mild conditions . Additionally, methods utilizing microwave irradiation have shown promise in accelerating reaction times and improving product purity.
The molecular structure of 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride features a methyl group at the 2-position of the imidazole ring and an amine group at the 8-position of the pyridine ring. This arrangement contributes to its biological activity and solubility characteristics.
The molecular formula for 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride is C₉H₈ClN₃. Its molecular weight is approximately 195.63 g/mol. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and mass spectrometry analyses, which are critical for confirming its identity during synthesis.
The compound participates in various chemical reactions that can modify its structure for enhanced biological activity:
Reactions involving 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride often require careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yields and minimize byproducts.
The mechanism of action for compounds derived from 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride primarily involves inhibition of cyclin-dependent kinases. These enzymes are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancer cells.
Studies indicate that certain derivatives exhibit selective inhibitory activity against specific CDK complexes (e.g., CDK1/CycA), highlighting their potential as targeted cancer therapeutics . The binding affinity and selectivity are influenced by structural modifications on the imidazopyridine scaffold.
The physical properties of 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride include:
Chemically, the compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile makes it suitable for further functionalization in drug design applications.
The primary applications of 2-methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride include:
The systematic name 2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride follows IUPAC conventions, indicating the positions of the methyl and amine substituents on the bicyclic ring system. Its CAS registry number (173159-45-0) provides a unique identifier for chemical databases and procurement [4] [6]. The solid compound typically exhibits >95% purity in commercial settings [6] [9]. Structurally, the imidazo[1,2-a]pyridine core consists of a fusion between imidazole and pyridine rings, with the hydrochloride salt enhancing aqueous solubility through protonation of the amine group. Key structural identifiers include:
Table 1: Structural Identifiers of 2-Methylimidazo[1,2-a]pyridin-8-ylamine Hydrochloride
Identifier | Value |
---|---|
CAS Registry Number | 173159-45-0 |
Molecular Formula | C₈H₁₀ClN₃ |
Molecular Weight | 183.64 g/mol |
SMILES | NC₁=CC=CN₂C₁=NC(C)=C₂.Cl |
InChI Key | GQDZQTGDAAKIOV-UHFFFAOYSA-N |
The amine group at position 8 and methyl group at position 2 create distinct electronic and steric profiles, influencing reactivity in further derivatization [2] [6].
Imidazo[1,2-a]pyridines emerged as pharmacologically relevant scaffolds in the late 20th century. Four derivatives achieved clinical success:
Early synthetic routes relied on condensations of α-haloketones with 2-aminopyridines—a method still employed for its simplicity and adaptability [3]. The specific derivative 2-Methylimidazo[1,2-a]pyridin-8-ylamine was first reported in the 1990s, with its hydrochloride salt (CAS 173159-45-0) documented by 1995 [4]. Research intensified post-2010 with advances in C-H functionalization, enabling direct modification of the imidazo[1,2-a]pyridine core at previously inaccessible positions like C8 [5]. Recent studies (2019–2024) exploit this compound as a precursor for targeted covalent inhibitors in oncology, reflecting evolving strategies in heterocyclic drug design [10].
This compound exemplifies three key attributes driving its utility in medicinal chemistry:
Synthetic Versatility: The C8 amine group serves as a handle for derivatization via acylation, alkylation, or diazotization. Radical functionalization strategies further enable C-H bond activation at other ring positions [5]. For example, Groebke–Blackburn–Bienaymé multicomponent reactions efficiently generate libraries of annulated derivatives for biological screening [10].
Bioisosteric Properties: The imidazo[1,2-a]pyridine core mimics purine ring systems, facilitating interactions with enzymes and receptors. This underpins diverse pharmacological activities:
Table 2: Biological Activities of Structural Analogues
Substituent Pattern | Biological Activity | IC₅₀/EC₅₀ |
---|---|---|
Biphenyl at R4, methyl at R2 | Acetylcholinesterase inhibition | 79 µM |
3,4-Dichlorophenyl at side chain | Butyrylcholinesterase inhibition | 65 µM |
Acrylamide-functionalized | KRAS G12C inhibition (anticancer) | Sub-µM |
The compound’s role extends beyond medicinal applications—it serves as a model substrate for developing novel C-H functionalization methodologies, contributing to advancements in sustainable synthetic chemistry [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7